An In-depth Technical Guide to Methyl diacetoxy-6-gingerdiol: Chemical Structure, Properties, and Biological Activities
An In-depth Technical Guide to Methyl diacetoxy-6-gingerdiol: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl diacetoxy-6-gingerdiol, a naturally occurring compound found in the rhizomes of Zingiber officinale (ginger), is a derivative of the well-known bioactive molecule, 6-gingerol (B72531). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential biological activities of Methyl diacetoxy-6-gingerdiol. While specific experimental data for this methylated analog is limited in some areas, this document compiles the available information and draws comparisons with its closely related, non-methylated counterpart, diacetoxy-6-gingerdiol, to infer its likely mechanistic pathways. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Structure and Identification
Methyl diacetoxy-6-gingerdiol is chemically identified as (3R,5S)-1-(3,4-Dimethoxyphenyl)-3,5-decanediol 3,5-diacetate. Its structure is characterized by a decane (B31447) backbone with acetate (B1210297) groups at the C3 and C5 positions, and a 3,4-dimethoxyphenyl group at one end. The stereochemistry at the chiral centers C3 and C5 is (3R, 5S).
The structural formula of Methyl diacetoxy-6-gingerdiol is presented below:
Note: A 2D chemical structure diagram would be ideally placed here.
Synonyms:
Physicochemical and Spectroscopic Properties
Table 1: Physicochemical Properties of Methyl diacetoxy-6-gingerdiol
| Property | Value | Source |
| CAS Number | 863780-90-9 | [1] |
| Molecular Formula | C₂₂H₃₄O₆ | [1] |
| Molecular Weight | 394.5 g/mol | [1] |
| Appearance | Data not available | |
| Melting Point | Not available | [1] |
| Boiling Point | Not available | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. Insoluble in water. |
Spectroscopic Data
Detailed spectroscopic data, particularly 1H and 13C NMR, are essential for the unambiguous identification and characterization of a molecule. While specific NMR data for Methyl diacetoxy-6-gingerdiol is not available in the reviewed literature, mass spectrometry data has been reported.
Table 2: Mass Spectrometry Data for Methyl diacetoxy-6-gingerdiol
| Ion | m/z |
| [M+Na]⁺ | 417.2227 |
This data is crucial for confirming the molecular weight and elemental composition of the compound.
Biological Activities and Mechanism of Action
While direct experimental evidence for the biological activities of Methyl diacetoxy-6-gingerdiol is limited, its structural similarity to diacetoxy-6-gingerdiol and other gingerol derivatives allows for informed postulations regarding its potential pharmacological effects. The primary activities of related compounds are anti-inflammatory and antioxidant.
Anti-inflammatory Activity
The anti-inflammatory effects of the closely related diacetoxy-6-gingerdiol have been attributed to its ability to inhibit the NLRP3 (NOD-like receptor protein 3) inflammasome . The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases.
Signaling Pathway: NLRP3 Inflammasome Inhibition
The proposed mechanism involves the suppression of NLRP3 inflammasome activation, which in turn prevents the cleavage of pro-caspase-1 to active caspase-1. This ultimately leads to a reduction in the maturation and secretion of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).
Caption: Proposed inhibition of the NLRP3 inflammasome pathway by Methyl diacetoxy-6-gingerdiol.
Antioxidant Activity
The antioxidant properties of gingerol derivatives are often mediated through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway . Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Signaling Pathway: Nrf2 Activation
It is hypothesized that Methyl diacetoxy-6-gingerdiol, similar to its analogues, can promote the dissociation of Nrf2 from its inhibitor Keap1 in the cytoplasm. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to the transcription of antioxidant enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).
Caption: Postulated activation of the Nrf2 antioxidant pathway by Methyl diacetoxy-6-gingerdiol.
Experimental Protocols
The following are detailed methodologies for key experiments that can be adapted to investigate the biological activities of Methyl diacetoxy-6-gingerdiol, based on studies of its non-methylated analogue.
In Vitro NLRP3 Inflammasome Inhibition Assay
Objective: To determine the inhibitory effect of Methyl diacetoxy-6-gingerdiol on NLRP3 inflammasome activation in macrophages.
Cell Line: THP-1 human monocytic cells or bone marrow-derived macrophages (BMDMs).
Methodology:
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Cell Culture and Differentiation:
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Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
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Differentiate THP-1 monocytes into macrophages by treating with Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
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Inflammasome Priming (Signal 1):
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Prime the differentiated macrophages with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
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Inhibitor Treatment:
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Following priming, remove the LPS-containing medium and replace it with fresh medium containing various concentrations of Methyl diacetoxy-6-gingerdiol (e.g., 0.1, 1, 10, 100 nM). Include a vehicle control (DMSO).
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Incubate for 1 hour.
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Inflammasome Activation (Signal 2):
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Activate the NLRP3 inflammasome by adding a second stimulus, such as ATP (e.g., 5 mM) for 30 minutes or nigericin (B1684572) (e.g., 10 µM) for 1 hour.
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Sample Collection and Analysis:
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Collect the cell culture supernatants.
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Measure the concentration of mature IL-1β in the supernatants using a commercially available ELISA kit.
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Assess cell viability and pyroptosis by measuring the release of lactate (B86563) dehydrogenase (LDH) into the supernatants using an LDH cytotoxicity assay kit.
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Lyse the cells to extract protein and analyze the expression of NLRP3, caspase-1, and IL-1β by Western blotting.
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Workflow Diagram: NLRP3 Inflammasome Inhibition Assay
Caption: Experimental workflow for assessing NLRP3 inflammasome inhibition.
Synthesis
Methyl diacetoxy-6-gingerdiol can be obtained through the semi-synthesis from 6-gingerol, a major component of ginger. The synthetic route involves two main steps:
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Reduction of 6-gingerol: The ketone group of 6-gingerol is reduced to a hydroxyl group to form 6-gingerdiol. This is typically achieved using a reducing agent like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent.
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Acetylation of 6-gingerdiol: The two hydroxyl groups of 6-gingerdiol are then acetylated using an acetylating agent such as acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) to yield diacetoxy-6-gingerdiol.
Conclusion and Future Directions
Methyl diacetoxy-6-gingerdiol is a natural product with significant potential for pharmacological applications, particularly in the realms of anti-inflammatory and antioxidant therapies. While its structural similarity to other bioactive gingerols provides a strong basis for its proposed mechanisms of action, including the inhibition of the NLRP3 inflammasome and activation of the Nrf2 pathway, there is a clear need for further research.
Future studies should focus on:
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The complete spectroscopic characterization of Methyl diacetoxy-6-gingerdiol, including detailed 1H and 13C NMR data.
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Direct experimental validation of its inhibitory effects on the NLRP3 inflammasome and its ability to activate the Nrf2 pathway.
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In-vivo studies to assess its efficacy, bioavailability, and safety profile in animal models of inflammatory and oxidative stress-related diseases.
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Comparative studies with its non-methylated analogue to understand the impact of methylation on its biological activity.
This technical guide serves as a starting point for researchers interested in exploring the therapeutic potential of this promising natural compound. The provided information and experimental protocols offer a framework for initiating further investigation into the chemical and biological properties of Methyl diacetoxy-6-gingerdiol.
